(R)-2-(chloroMethyl)Morpholine

Description

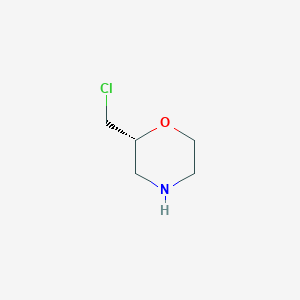

(R)-2-(Chloromethyl)morpholine is a chiral morpholine derivative characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, with a chloromethyl (-CH₂Cl) group at the second position in the (R)-configuration. This compound is primarily used as a synthetic intermediate in pharmaceutical chemistry due to its reactive chloromethyl group, which facilitates nucleophilic substitution reactions. Its molecular formula is C₅H₁₀ClNO, with a molecular weight of 135.59 g/mol (calculated from and ). The stereochemistry of the (R)-enantiomer is critical for applications requiring chiral specificity, such as drug development .

Properties

Molecular Formula |

C5H10ClNO |

|---|---|

Molecular Weight |

135.59 g/mol |

IUPAC Name |

(2R)-2-(chloromethyl)morpholine |

InChI |

InChI=1S/C5H10ClNO/c6-3-5-4-7-1-2-8-5/h5,7H,1-4H2/t5-/m0/s1 |

InChI Key |

DFFKLRFMZMGFBM-YFKPBYRVSA-N |

Isomeric SMILES |

C1CO[C@H](CN1)CCl |

Canonical SMILES |

C1COC(CN1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(chloroMethyl)Morpholine typically involves the chloromethylation of morpholine. One common method is the reaction of morpholine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like zinc chloride to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of ®-2-(chloroMethyl)Morpholine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, enantioselective synthesis methods may be employed to obtain the ®-enantiomer with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-2-(chloroMethyl)Morpholine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl or methylene derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include azido-morpholine or thiocyanato-morpholine derivatives.

Oxidation Reactions: Products include hydroxymethyl-morpholine or formyl-morpholine derivatives.

Reduction Reactions: Products include methyl-morpholine or methylene-morpholine derivatives.

Scientific Research Applications

®-2-(chloroMethyl)Morpholine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(chloroMethyl)Morpholine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can result in the inhibition or activation of enzymatic pathways, depending on the nature of the target. Additionally, the compound may induce the production of reactive oxygen species (ROS) in biological systems, contributing to its biological effects.

Comparison with Similar Compounds

(R)-2-Methylmorpholine

- Structure : Differs by replacing the chloromethyl group with a methyl (-CH₃) group.

- Molecular Formula: C₅H₁₁NO (MW: 101.15 g/mol) .

- Key Differences :

(R)-Morpholine-2-carboxylic Acid Hydrochloride

- Structure : Features a carboxylic acid (-COOH) group instead of chloromethyl.

- Molecular Formula: C₅H₁₀ClNO₃ (MW: 167.59 g/mol) .

- Key Differences :

- The carboxylic acid group introduces hydrogen-bonding capability and acidity (pKa ~2-3), enhancing solubility in polar solvents.

- Used in peptide synthesis and as a chiral building block, contrasting with the alkylation-focused applications of this compound.

((R)-Morpholin-2-yl)methanol

- Structure : Contains a hydroxymethyl (-CH₂OH) group.

- Molecular Formula: C₅H₁₁NO₂ (MW: 133.15 g/mol) .

- Key Differences :

- The hydroxyl group enables oxidation to carbonyl compounds or participation in esterification.

- Less reactive in nucleophilic substitutions compared to the chloromethyl analog but useful in prodrug design.

2-(Chloromethyl)morpholine Hydrochloride

- Structure : Hydrochloride salt of 2-(chloromethyl)morpholine.

- Molecular Formula: C₅H₁₁Cl₂NO (MW: 172.06 g/mol) .

- Key Differences :

- The hydrochloride salt improves stability and solubility in aqueous media.

- Reactivity similar to the free base but with altered crystallization properties, making it preferable in solid-phase synthesis.

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|

| This compound | C₅H₁₀ClNO | 135.59 | -CH₂Cl |

| (R)-2-Methylmorpholine | C₅H₁₁NO | 101.15 | -CH₃ |

| (R)-Morpholine-2-carboxylic acid HCl | C₅H₁₀ClNO₃ | 167.59 | -COOH |

| ((R)-Morpholin-2-yl)methanol | C₅H₁₁NO₂ | 133.15 | -CH₂OH |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.